molecular formula C14H16O4 B14357681 1,3,5,8-Tetramethoxynaphthalene CAS No. 92252-36-3

1,3,5,8-Tetramethoxynaphthalene

Cat. No.: B14357681
CAS No.: 92252-36-3
M. Wt: 248.27 g/mol
InChI Key: OBXIDUMYWVVRHJ-UHFFFAOYSA-N
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Description

1,3,5,8-Tetramethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of four methoxy groups attached to the naphthalene ring at positions 1, 3, 5, and 8

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5,8-Tetramethoxynaphthalene can be synthesized through several methods. One efficient route involves the methylation of 2,3-dihydronaphthazarin using dimethyl sulfate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide. This reaction typically yields this compound with a high efficiency of 90.3% . Another method involves the oxidation and demethylation of 1,4,5,8-tetramethoxynaphthalene using cerium ammonium nitrate in acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of phase transfer catalysts and optimized reaction conditions ensures high yields and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,3,5,8-Tetramethoxynaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The oxidation of this compound typically yields naphthoquinone derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

1,3,5,8-Tetramethoxynaphthalene can be compared with other methoxylated naphthalene derivatives, such as 1,4,5,8-tetramethoxynaphthalene and 2-formyl-1,4,5,8-tetramethoxynaphthalene . These compounds share similar structural features but differ in their functional groups and reactivity. The unique arrangement of methoxy groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

Properties

CAS No.

92252-36-3

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

1,3,5,8-tetramethoxynaphthalene

InChI

InChI=1S/C14H16O4/c1-15-9-7-10-11(16-2)5-6-12(17-3)14(10)13(8-9)18-4/h5-8H,1-4H3

InChI Key

OBXIDUMYWVVRHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)OC

Origin of Product

United States

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